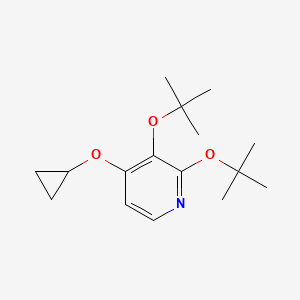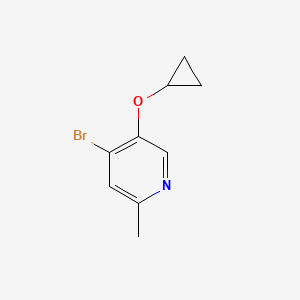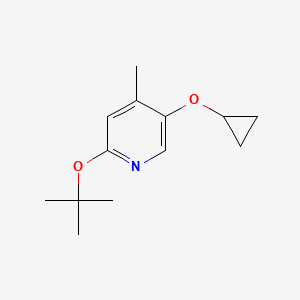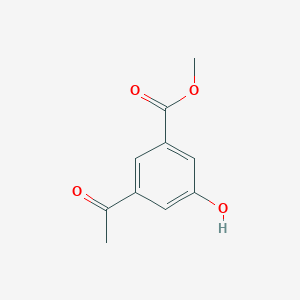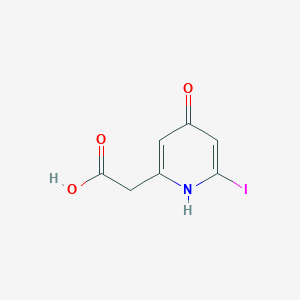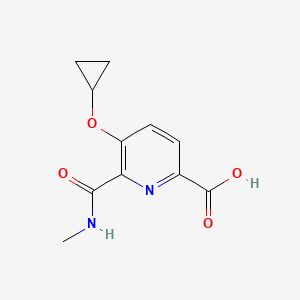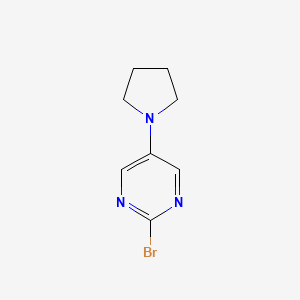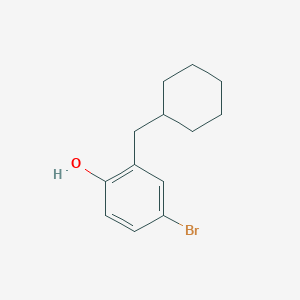
4-Bromo-2-(cyclohexylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17BrO and a molecular weight of 269.18 g/mol . This compound is a derivative of phenol, where a bromine atom is substituted at the 4th position and a cyclohexylmethyl group is attached to the 2nd position of the phenol ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclohexylmethyl)phenol can be achieved through various methods. One common approach involves the bromination of 2-(cyclohexylmethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as carbon disulfide or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(cyclohexylmethyl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to form cyclohexylmethyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide or alkoxide ions in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl derivatives.
Coupling: Formation of biaryl or aryl-alkyl compounds.
Applications De Recherche Scientifique
4-Bromo-2-(cyclohexylmethyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(cyclohexylmethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The bromine atom and phenolic group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a cyclohexylmethyl group.
4-Bromo-2-methylphenol: Contains a methyl group instead of a cyclohexylmethyl group.
4-Bromophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
Uniqueness
4-Bromo-2-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which increases its hydrophobicity and may enhance its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature can influence its reactivity and biological activity compared to other bromophenols .
Propriétés
Formule moléculaire |
C13H17BrO |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
4-bromo-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
Clé InChI |
WRQQZNURODBQII-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


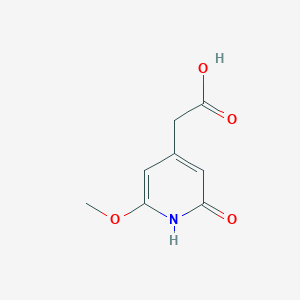
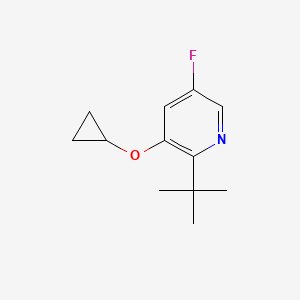

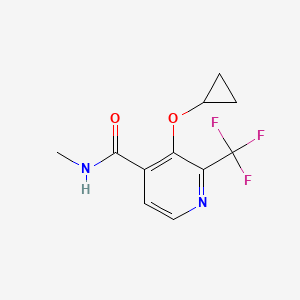
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
